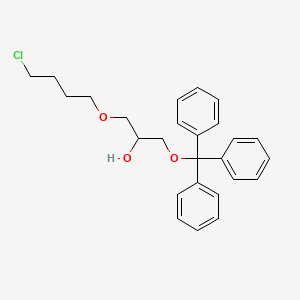![molecular formula C13H21ClN2O2 B14394859 1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol CAS No. 89515-04-8](/img/structure/B14394859.png)
1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with epichlorohydrin to form 3-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with 1-amino-2-methylpropan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential use in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP production.
Comparaison Avec Des Composés Similaires
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Similar to atenolol but with a different pharmacokinetic profile.
Uniqueness: 1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its combination of amino and chlorophenoxy groups contributes to its unique binding affinity and selectivity for beta-adrenergic receptors.
Propriétés
Numéro CAS |
89515-04-8 |
|---|---|
Formule moléculaire |
C13H21ClN2O2 |
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
1-[(1-amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C13H21ClN2O2/c1-13(2,9-15)16-7-10(17)8-18-12-6-4-3-5-11(12)14/h3-6,10,16-17H,7-9,15H2,1-2H3 |
Clé InChI |
IDKGMGPHKZWKJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)NCC(COC1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


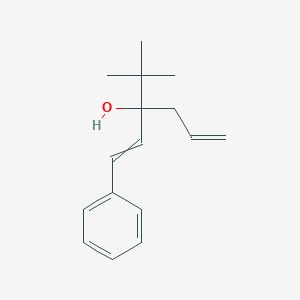

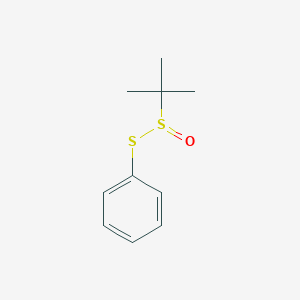


![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
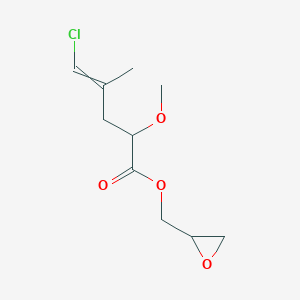
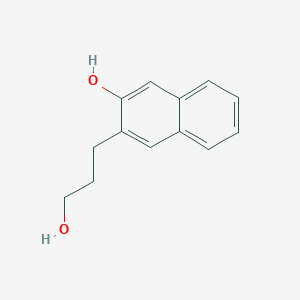
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
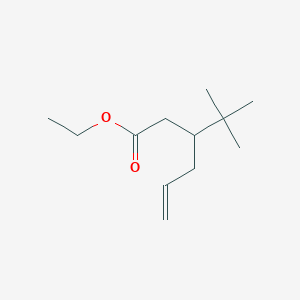
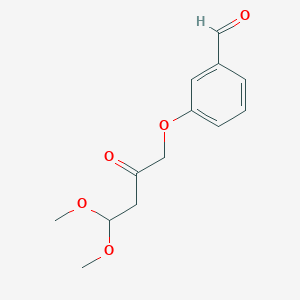
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

